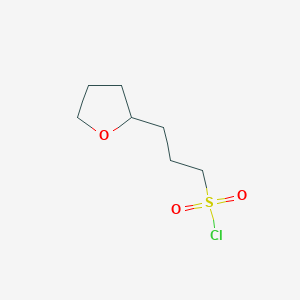

3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride

Description

3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride: is an organic compound with the molecular formula C7H13ClO3S . It is a sulfonyl chloride derivative that features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity .

Properties

Molecular Formula |

C7H13ClO3S |

|---|---|

Molecular Weight |

212.70 g/mol |

IUPAC Name |

3-(oxolan-2-yl)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H13ClO3S/c8-12(9,10)6-2-4-7-3-1-5-11-7/h7H,1-6H2 |

InChI Key |

NGARYXJZPTXLPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with a sulfonyl chloride precursorThe reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Chemistry: In chemistry, 3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological and medicinal research, this compound can be used to modify biomolecules, such as proteins and peptides, to study their functions and interactions. It may also serve as a precursor for the synthesis of potential therapeutic agents .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

- 3-(Tetrahydrofuran-2-yl)propane-1-sulfonic acid

- 3-(Tetrahydrofuran-2-yl)propane-1-sulfonamide

- 3-(Tetrahydrofuran-2-yl)propane-1-sulfonate esters

Comparison: Compared to these similar compounds, 3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and electrophilic properties. This makes it particularly useful in synthetic chemistry for introducing sulfonyl groups into target molecules .

Biological Activity

3-(Tetrahydrofuran-2-yl)propane-1-sulfonyl chloride is a sulfonyl chloride compound featuring a tetrahydrofuran moiety. Its unique structure imparts significant biological activity, particularly in the context of enzyme inhibition and cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C₇H₁₃ClO₂S

- Molecular Weight: 202.69 g/mol

- Structure: Consists of a propane chain with a sulfonyl group and a tetrahydrofuran ring.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to modulation of enzymatic activities and alterations in cellular signaling pathways. Notably, sulfonyl chlorides are known for their ability to mimic natural substrates, thereby influencing various biochemical processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Enzyme Inhibition:

- It has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease .

- Inhibition of GSK-3β leads to decreased phosphorylation of tau proteins and reduced production of amyloid-beta (Aβ) peptides, both of which are implicated in Alzheimer's pathology .

- Cell Viability:

- Inflammatory Response Modulation:

Case Studies

Several studies have highlighted the biological significance of this compound:

Case Study 1: Neuroinflammation

In a study examining the effects of GSK-3β inhibitors on neuroinflammation, this compound demonstrated significant reductions in pro-inflammatory markers in an LPS-induced model. The results indicated its potential as a therapeutic agent for neurodegenerative diseases characterized by inflammation .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted on HT-22 and BV-2 cell lines showed that the compound maintained high cell viability even at elevated concentrations. This suggests that it may be suitable for further development in drug formulations aimed at treating neurological disorders without inducing significant cellular toxicity .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | GSK-3β Inhibition | Cytotoxicity (IC50 μM) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | >100 (HT-22) | Yes |

| Other GSK-3β inhibitors (e.g., Compound A) | Yes | <50 | Moderate |

| Control (No treatment) | No | N/A | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.